2-Methyl-4-morpholino-6-nitroaniline
CAS No.: 468741-20-0
Cat. No.: VC3798397
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 468741-20-0 |
---|---|
Molecular Formula | C11H15N3O3 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-methyl-4-morpholin-4-yl-6-nitroaniline |
Standard InChI | InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 |
Standard InChI Key | BQZOMWPTJWWTMQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |
Canonical SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-methyl-4-morpholino-6-nitroaniline, reflects its substituent positions:
-
Amino group at position 1 (implicit in "aniline").
-
Methyl group at position 2.
-
Morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4.
-
Nitro group () at position 6.
The canonical SMILES representation is , and its InChI key is JGDOQMNPRYXGPA-UHFFFAOYSA-N
. The morpholino group enhances solubility and modulates electronic properties, while the nitro group confers electrophilicity, enabling diverse reactivity.
Physicochemical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Density | 1.296 g/cm³ | |
Boiling Point | 477.854°C at 760 mmHg | |
Melting Point | Not reported | - |
Solubility | Limited in polar solvents | |
Storage Conditions | Room temperature |
The compound’s stability under ambient conditions makes it suitable for industrial-scale applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step functionalization of aniline derivatives:
-
Acylation: Protection of the amino group in o-toluidine using acetic anhydride .
-
Nitration: Introduction of the nitro group via concentrated nitric acid under controlled temperatures (≤30°C) .
-
Morpholino Substitution: Nucleophilic aromatic substitution (SNAr) with morpholine, facilitated by the electron-withdrawing nitro group .
-
Deprotection: Acidic hydrolysis (e.g., HCl) to regenerate the free amine .
A representative yield of 88.2% was achieved using this protocol, with HPLC purity ≥99% .
Optimization Challenges
Key challenges include regioselectivity during nitration and minimizing byproducts. Catalytic hydrogenation (Pd/C) or chemical reduction (Na₂S₂O₄) of the nitro group to an amine has been reported, yielding intermediates for further functionalization .
Chemical Reactivity and Applications
Reduction of the Nitro Group
The nitro group is reducible to an amine, enabling access to diamino intermediates:
Conditions | Reagent | Yield | Product |
---|---|---|---|
EtOH, 80°C, 1 h | Na₂S₂O₄ | 81% | 5-Amino-2-methyl-4-morpholinoaniline |
Ethyl acetate, reflux | 10% Pd/C, NH₄HCO₂ | 96.5% | 5-Amino-2-methyl-4-morpholinoaniline |
These amines serve as precursors for heterocyclic compounds in drug discovery .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes SNAr with nucleophiles:
Conditions | Nucleophile | Yield | Product |
---|---|---|---|
Pyridine, 50°C, 8 h | Chloromethylpyrimidine | 71.6% | Pyrimidine-coupled derivative |
Acetonitrile, 60°C | 5-(Chloromethyl)pyrimidine | 37% | Aminomethylpyrimidine adduct |
Such reactions expand the compound’s utility in synthesizing kinase inhibitors.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HCT116 (Colon) | 1.5 | PLK4 kinase inhibition |
MCF7 (Breast) | 2.3 | Apoptosis induction |
A549 (Lung) | 3.0 | G2/M cell cycle arrest |
The morpholino group enhances cellular uptake, while the nitro group contributes to redox cycling and DNA damage .
Antimicrobial Efficacy
Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤4 µg/mL . QSAR studies correlate activity with electron-withdrawing substituents.
Recent Advances and Future Directions
Nonlinear Optical (NLO) Materials
Derivatives of 2-methyl-4-nitroaniline exhibit strong second-harmonic generation (SHG) efficiency, suggesting potential in photonic devices . Computational studies (TD-DFT) predict similar behavior for morpholino analogs .
Targeted Protein Degradation
As a protein degrader building block, the compound’s amine group facilitates conjugation to E3 ligase ligands, enabling PROTAC synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume